1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a 2-methoxybenzoyl group at position 1 and a thiolan-3-yl (tetrahydrothiophen-3-yl) group at position 2. The 1,4-diazepane ring provides conformational flexibility, while the 2-methoxybenzoyl moiety introduces electron-donating properties, and the thiolan-3-yl group contributes sulfur-mediated hydrophobicity. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, such as dopamine and serotonin receptors .
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBPKZGSTZKGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Methoxybenzoyl Group: This step might involve acylation reactions using 2-methoxybenzoyl chloride and a suitable base.
Attachment of the Thiolan Group: This could be done through nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted diazepanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzoyl and thiolan groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Substituent Modifications on the Benzoyl Group
- 1-(2-Cyanobenzoyl)-4-(thiophen-3-yl)-1,4-diazepane Substituent: 2-Cyanophenyl (electron-withdrawing) instead of 2-methoxybenzoyl. However, reduced solubility compared to the methoxy derivative. Synthesis Yield: 44% (lower than methoxy analogs, possibly due to steric or electronic effects) .
1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (BK82779)
- Substituent: 3-Chlorobenzoyl (halogenated) instead of 2-methoxybenzoyl.
- Impact: Chlorine increases lipophilicity and may enhance blood-brain barrier penetration. The positional isomerism (3-Cl vs. 2-OCH3) could alter receptor selectivity .
- Molecular Weight: 324.87 g/mol (vs. ~336.5 g/mol for the methoxy analog) .
Modifications on the Diazepane Ring
- 1-(2-Methoxybenzoyl)-4-(3-cyanophenyl)-1,4-diazepane Substituent: 3-Cyanophenyl at position 4 instead of thiolan-3-yl. Impact: The cyano group may engage in hydrogen bonding with receptor residues, contrasting with the sulfur-mediated hydrophobic interactions of thiolan-3-yl. Synthesis Yield: 33% (lower yield suggests challenges in introducing nitrile groups) .
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
| Compound Name | Substituents (Position 1/4) | Molecular Weight (g/mol) | Key Biological Activity | Synthesis Yield |
|---|---|---|---|---|
| 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane | 2-OCH3 / thiolan-3-yl | ~336.5 | Dopamine/Serotonin receptor modulation (predicted) | Not reported |
| 1-(2-Cyanobenzoyl)-4-(thiophen-3-yl)-1,4-diazepane | 2-CN / thiophen-3-yl | 459.0 | Dopamine D3 receptor affinity | 44% |
| BK82779 | 3-Cl / thiolan-3-yl | 324.87 | Unknown (structural analog) | Not reported |
| 1-(3-Chlorophenyl-pyrazol-4-yl)-1,4-diazepane | Pyrazole-3-Cl / H | ~300 (estimated) | 5-HT7 receptor antagonist | Not reported |
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., 2-OCH3) improve solubility, while electron-withdrawing groups (e.g., CN, Cl) enhance receptor binding but reduce solubility.
- Sulfur vs.
- Stereochemistry : The thiolan-3-yl group introduces a chiral center, which may influence enantioselective receptor interactions.
Biological Activity
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a unique chemical structure characterized by a diazepane ring substituted with a methoxybenzoyl group and a thiolane moiety. Its molecular formula is with a molecular weight of approximately 281.39 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of diazepanes exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| Similar Diazepane Derivative | Bel-7402 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates activity against both bacterial and fungal strains, suggesting it could be a candidate for developing new antimicrobial agents.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL | |
| Candida albicans | Inhibitory | 64 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and pathways within microbial and cancerous cells. Specifically, it may interfere with cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of various diazepane derivatives highlighted the significant cytotoxicity of this compound against MCF-7 cells. The study utilized a series of assays to determine cell viability post-treatment.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated its potential as an effective agent against resistant strains of bacteria, indicating its role in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
